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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery of Tyrosine 1150

(Tyr1150) as a key phosphorylation site, its role in critical signaling pathways, and its

implications for disease and therapeutic development. This document details the experimental

methodologies that were instrumental in its discovery and presents quantitative data to

underscore its significance.

Introduction: The Central Role of Tyrosine
Phosphorylation
Protein phosphorylation is a fundamental post-translational modification that acts as a

molecular switch to regulate a vast array of cellular processes, including growth, differentiation,

metabolism, and survival[1][2][3]. Receptor Tyrosine Kinases (RTKs) are a major class of cell

surface receptors that, upon ligand binding, activate their intrinsic kinase activity, leading to the

phosphorylation of specific tyrosine residues within their cytoplasmic domains and on

downstream signaling partners[4][5][6].

The Insulin Receptor (IR) is a prototypical RTK essential for maintaining glucose

homeostasis[7][8]. It is a heterodimeric protein composed of two extracellular α-subunits and

two transmembrane β-subunits[7]. The binding of insulin to the α-subunits induces a

conformational change that activates the tyrosine kinase domain located on the intracellular
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portion of the β-subunits. This activation triggers a cascade of autophosphorylation events,

creating docking sites for various substrate proteins and initiating downstream signaling

pathways[7][9]. Among these autophosphorylation sites, the cluster of tyrosines in the

activation loop of the kinase domain—Tyr1146, Tyr1150, and Tyr1151—is of paramount

importance for the full activation of the receptor's kinase activity[9].

The Seminal Discovery of Tyr1150
The identification of Tyr1150 as a primary site of autophosphorylation was a landmark in

understanding insulin receptor signaling. Early studies in the mid-1980s sought to pinpoint the

specific tyrosine residues that were phosphorylated upon insulin stimulation.

A pivotal 1986 study provided compelling evidence for Tyr1150's role. Researchers synthesized

peptides corresponding to potential autophosphorylation sites within the human insulin

receptor's β-subunit. Through in vitro kinase assays, they demonstrated that a peptide

containing the Tyr1150 sequence (amino acids 1142-1153) was a significantly better substrate

for the purified insulin receptor kinase than peptides from other regions or even the Src

peptide, a well-known tyrosine kinase substrate[10]. Microsequencing of the phosphorylated

peptide confirmed that Tyr1150, and not the adjacent Tyr1146 or Tyr1151, was the residue

phosphorylated in this in vitro setting[10].

To validate this finding in a cellular context, the same study used IM-9 cells labeled with

radioactive phosphate (³²P). Following insulin stimulation, the insulin receptor was isolated, and

tryptic digestion of the β-subunit revealed an insulin-dependent phosphorylated peptide. This

peptide was specifically immunoprecipitated by an antibody raised against the Tyr-1150-

containing sequence, confirming that this region is indeed phosphorylated in intact cells[10].

These combined in vitro and in vivo results firmly established Tyr1150 as a preferential and

physiologically relevant autophosphorylation site[10].

The Insulin Receptor Signaling Pathway
The phosphorylation of Tyr1150, along with Tyr1146 and Tyr1151, is a critical event that fully

activates the insulin receptor kinase[9]. This triple phosphorylation within the activation loop

creates a docking site for various adaptor molecules, most notably the Insulin Receptor

Substrate (IRS) proteins[7]. The binding and subsequent phosphorylation of IRS proteins by

the activated receptor initiate two major downstream signaling cascades: the PI3K/Akt pathway,
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which is primarily responsible for the metabolic effects of insulin, and the MAPK/ERK pathway,

which is involved in mitogenic responses[7]. The dephosphorylation of the insulin receptor, a

crucial step for signal termination, is mediated by protein-tyrosine phosphatases like PTP1B,

which recognizes and binds to the phosphorylated Tyr1146, Tyr1150, and Tyr1151 residues[8]

[11].
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Caption: Insulin binding triggers IR autophosphorylation at Tyr1150, initiating downstream

PI3K/Akt and MAPK pathways.

Quantitative Analysis of Tyr1150 Phosphorylation
Quantitative studies have been essential to delineate the importance of Tyr1150

phosphorylation relative to other sites and under different conditions.

Table 1: In Vitro Phosphorylation of Synthetic Peptides by Insulin Receptor Kinase

Peptide Sequence
(Corresponding
Residues)

Relative
Phosphorylation
Rate (%)

Key Finding Reference

Peptide 1150 (1142-

1153)
100

Serves as the best

substrate among the

tested peptides.

[10]

Peptide 960 (952-961) < 10

Significantly lower

phosphorylation

compared to Peptide

1150.

[10]

Peptide 1316 (1313-

1329)
< 10

Significantly lower

phosphorylation

compared to Peptide

1150.

[10]

Src Peptide (Tyr-416) ~25

Less efficiently

phosphorylated than

the preferred insulin

receptor site.

[10]

Data are relative to

the phosphorylation

rate of Peptide 1150,

which was set to

100%.
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Table 2: Effect of Palmitoylcarnitine on Insulin-Stimulated IR Phosphorylation

| Condition | Relative Phosphorylation of IR (Tyr1151*) | Key Finding | Reference | | :--- | :--- | :--

- | | Control (Unstimulated) | Baseline | - |[8] | | 10 nM Insulin | 25-fold increase vs. Control |

Insulin robustly stimulates IR phosphorylation. |[8] | | 10 nM Insulin + 10 µM Palmitoylcarnitine |

35% decrease vs. Insulin alone | Palmitoylcarnitine impairs insulin-induced IR phosphorylation.

|[8] | *Note: The antibody used in this study detects phosphorylation at Tyr1150/1151. The data

reflects the combined phosphorylation status of these sites.

Key Experimental Protocols
The discovery and characterization of Tyr1150 phosphorylation rely on a combination of

biochemical, cellular, and analytical techniques.

General Workflow for Phosphorylation Site Identification
The modern approach to identifying phosphorylation sites involves a multi-step process

combining protein enrichment with high-resolution mass spectrometry.
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Caption: A typical proteomics workflow for the identification and localization of protein

phosphorylation sites.

Protocol: Immunoprecipitation and Western Blotting for
Phospho-IR (Tyr1150/1151)
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This method is used to detect the phosphorylation status of the insulin receptor at specific sites

in response to stimuli.

Cell Culture and Stimulation:

Culture cells (e.g., CHO-IR, IM-9) to 80-90% confluency.

Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.

Stimulate cells with insulin (e.g., 100 nM) for 5-10 minutes at 37°C. Include an

unstimulated control.

Cell Lysis:

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and

phosphatase inhibitors (critical for preserving phosphorylation).

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at

4°C.

Immunoprecipitation (IP):

Quantify protein concentration in the supernatant.

Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-Insulin Receptor β-subunit

antibody overnight at 4°C with gentle rotation.

Add Protein A/G agarose beads and incubate for an additional 2-4 hours.

Wash the beads 3-4 times with cold lysis buffer to remove non-specific binding.

Western Blotting:

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample

buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the proteins by SDS-polyacrylamide gel electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with

Tween-20 (TBST) for 1 hour.

Incubate the membrane with a primary antibody specific for Phospho-IR (Tyr1150/1151)

overnight at 4°C[12][13].

Wash the membrane with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the signal using an enhanced chemiluminescence

(ECL) substrate.

To confirm equal loading, the membrane can be stripped and re-probed with an antibody

against the total Insulin Receptor β-subunit.

Protocol: In Vitro Kinase Assay with Synthetic Peptides
This assay directly measures the ability of a kinase to phosphorylate a specific substrate

peptide.

Reagents and Materials:

Purified, active Insulin Receptor kinase.

Synthetic peptides corresponding to the sequence around Tyr1150 and control

peptides[10].

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM

DTT).

[γ-³²P]ATP (radiolabeled ATP).
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Kinase Reaction:

Set up the reaction mixture in the kinase buffer containing the purified IR kinase and the

specific synthetic peptide substrate.

Initiate the reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

Stopping the Reaction and Measuring Incorporation:

Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the amount of incorporated ³²P into the peptide using a scintillation counter.

Analysis:

Compare the radioactivity counts between different peptide substrates to determine the

relative phosphorylation efficiency. This allows for the identification of preferred

phosphorylation sequences[10].

Role in Disease and Drug Development
The critical role of Tyr1150 phosphorylation in insulin signaling makes it central to both health

and disease.

Insulin Resistance and Type 2 Diabetes: Impaired autophosphorylation of the insulin

receptor, including at the Tyr1150/1151 sites, is a hallmark of insulin resistance[7]. Factors

that decrease this phosphorylation, such as certain long-chain acylcarnitines that activate the

PTP1B phosphatase, contribute to the pathology of insulin resistance[8]. Therefore,

strategies to enhance or preserve the phosphorylation status of these key tyrosine residues

are a major focus of research for diabetes therapeutics.

Cancer: The Insulin Receptor and the highly homologous IGF-1 Receptor share an

equivalent tyrosine cluster in their activation loops (Tyr1150/1151 in IR and Tyr1135/1136 in

IGF-1R)[9]. Aberrant activation and phosphorylation of these receptors are implicated in the
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growth and survival of many cancers[12]. Similarly, other RTKs, such as the MET proto-

oncogene, drive an "invasive growth" program in tumors when their kinase activity is

pathologically activated through mutation, amplification, or overexpression[5][6][14]. While

Tyr1150 is specific to the insulin receptor, the principle of targeting key activation loop

tyrosines is a cornerstone of modern oncology. Small molecule tyrosine kinase inhibitors

(TKIs) and monoclonal antibodies are designed to block the aberrant signaling from these

receptors, and understanding the precise mechanisms of activation, including the

phosphorylation of specific residues, is crucial for developing more effective and targeted

cancer therapies[3][14].

Conclusion
The discovery of Tyr1150 as a key autophosphorylation site in the insulin receptor was a

foundational step in elucidating the molecular mechanisms of insulin action. In vitro and in vivo

experiments conclusively demonstrated its preferential phosphorylation, establishing its role as

a critical switch for kinase activation. The subsequent phosphorylation cascade, initiated by the

activated Tyr1150-containing loop, governs fundamental cellular decisions related to

metabolism and growth. Dysregulation of this phosphorylation event is directly implicated in

major human diseases, including diabetes and cancer, making the insulin receptor and its

signaling pathway a prime target for ongoing and future drug development efforts. The

experimental approaches detailed herein continue to be fundamental tools for researchers and

scientists working to unravel the complexities of cellular signaling and to design the next

generation of targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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